molecular formula C11H17ClFNO2 B2473718 2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide CAS No. 2411258-14-3

2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide

Cat. No. B2473718
CAS RN: 2411258-14-3
M. Wt: 249.71
InChI Key: DULYIZPGKSWERN-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FOA is a spirolactam derivative and belongs to the class of compounds known as spirocyclic lactams.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been found to have low toxicity and is generally well-tolerated in vivo. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of pro-inflammatory cytokines. This compound has also been found to enhance the activity of certain anticancer drugs, suggesting that it may have potential as a chemosensitizer.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide is a relatively new compound, and its full potential as a therapeutic agent has yet to be fully explored. However, this compound has several advantages for use in lab experiments. It is easy to synthesize and has been shown to have low toxicity, making it a safe option for in vivo studies. However, this compound's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.

Future Directions

There are several potential future directions for research on 2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide. One area of interest is the development of this compound as a chemosensitizer for use in combination with other anticancer drugs. This compound's ability to enhance the activity of other drugs could make it a valuable addition to cancer treatment regimens. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential as a treatment for inflammatory diseases. Finally, more research is needed to explore the full range of biological activities of this compound and its potential as a therapeutic agent.

Synthesis Methods

2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide can be synthesized using a multi-step procedure involving the reaction of 2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-amine with chloroacetyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydride and chloroacetic acid to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClFNO2/c12-5-9(15)14-8-11(7-13)6-10(11)1-3-16-4-2-10/h1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULYIZPGKSWERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2(CNC(=O)CCl)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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